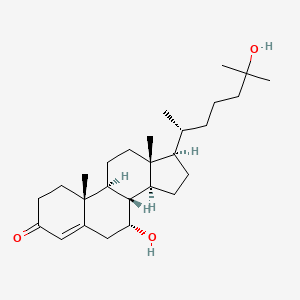
7alpha,25-Dihydroxy-4-cholesten-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7alpha,25-dihydroxy-4-cholesten-3-one is a cholestanoid that is 4-cholesten-3-one carrying two additional hydroxy substituents at positions 7alpha and 25. It has a role as a human metabolite. It is a cholestanoid, a 3-oxo-Delta(4) steroid, a 7alpha-hydroxy steroid and a C27-steroid. It derives from a cholest-4-en-3-one.
7alpha, 25-Dihydroxycholestenone, also known as 7, 25-dioh-4-cholesten-3-one, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, 7alpha, 25-dihydroxycholestenone is considered to be a bile acid lipid molecule. 7alpha, 25-Dihydroxycholestenone is considered to be a practically insoluble (in water) and relatively neutral molecule. 7alpha, 25-Dihydroxycholestenone has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 7alpha, 25-dihydroxycholestenone is primarily located in the membrane (predicted from logP) and cytoplasm. 7alpha, 25-Dihydroxycholestenone can be biosynthesized from cholest-4-en-3-one.
Scientific Research Applications
Hepatic Bile Acid Synthesis Indicator
7alpha,25-Dihydroxy-4-cholesten-3-one is a recognized marker for hepatic bile acid synthesis and cholesterol 7alpha-hydroxylase activity. Studies have indicated its effectiveness as an index of hepatic bile acid synthesis. Notably, its plasma concentrations reflect hepatic cholesterol 7alpha-hydroxylase activities, especially when adjusted to plasma cholesterol concentrations in conditions like hypercholesterolemia (Honda et al., 2004).
Monitoring Hepatic Cholesterol 7alpha-Hydroxylase Activity
The compound also serves as a significant intermediate in bile acid synthesis, providing a correlation with the enzymatic activity of hepatic cholesterol 7alpha-hydroxylase (C7alphaOH; CYP7A1). Its level in peripheral blood serum or plasma has shown a strong correlation with the activity of hepatic C7alphaOH, making it valuable for monitoring bile acid synthesis in vivo (Gälman et al., 2003).
Diagnostic Marker for Cerebrotendinous Xanthomatosis (CTX)
7alpha,25-Dihydroxy-4-cholesten-3-one has been identified as a valuable diagnostic marker for CTX. A novel LC-ESI-MS/MS methodology has demonstrated that quantification of this bile acid precursor significantly aids in diagnosing and monitoring the treatment of CTX, suggesting its vital role in clinical settings (DeBarber et al., 2010).
Correlation with Cholesterol 7alpha-Hydroxylation Rates
Plasma levels of 7alpha,25-Dihydroxy-4-cholesten-3-one have shown a close correlation with in vivo cholesterol 7alpha-hydroxylation rates, particularly in hyperlipidemic patients. This correlation underlines its potential as a reliable marker for global bile acid synthesis and cholesterol balance quantification (Bertolotti et al., 2008).
Enzyme Activity Assay
The compound is used in assaying hepatic cytochrome P-450, oxysterol 7alpha-hydroxylase (CYP7B), with studies showing modulation of enzyme activity by oxysterols, thus highlighting its potential in understanding the enzyme's regulatory mechanisms (Souidi et al., 2000).
properties
Molecular Formula |
C27H44O3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h15,17,20-24,29-30H,6-14,16H2,1-5H3/t17-,20-,21+,22+,23-,24+,26+,27-/m1/s1 |
InChI Key |
POUKDTOWHPHYQU-HENOKILYSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |
synonyms |
7,25-dihydroxy-4-cholesten-3-one 7,25-diOH-4-cholesten-3-one 7alpha,25-dihydroxy-4-cholesten-3-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(4-tert-butylphenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B1236851.png)
![N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B1236852.png)
![3-(2-hydroxyphenyl)-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}propanohydrazide](/img/structure/B1236853.png)
![3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1236854.png)
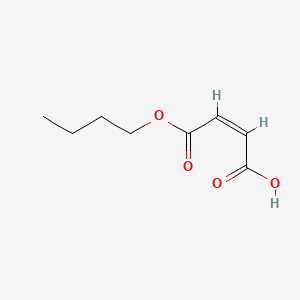
![2-[[1-(Hydroxyimino)ethyl]azo]benzothiazole](/img/structure/B1236858.png)
![(1S,3R,4R,6S,8S,9S,10S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B1236861.png)
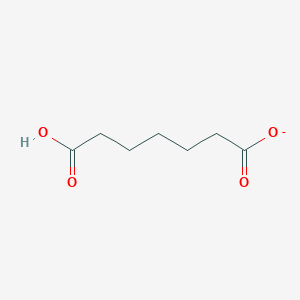

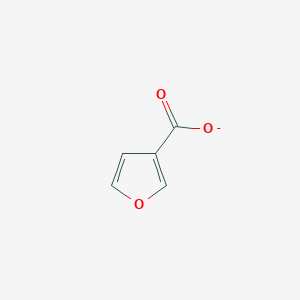


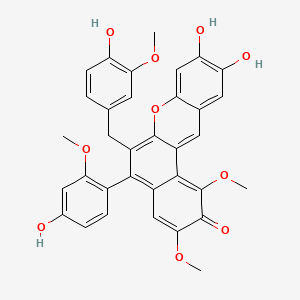
![methyl (3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1236873.png)